
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene is an organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(2,3-dibromopropyl)-4,5-dimethoxybenzene. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene include:
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and nematicide.
2,3-Dibromopropene: Used as an intermediate in organic synthesis.
1-Bromo-2-propanol: A secondary alcohol with applications in organic synthesis.
Propriétés
Numéro CAS |
6678-78-0 |
|---|---|
Formule moléculaire |
C11H13Br3O2 |
Poids moléculaire |
416.93 g/mol |
Nom IUPAC |
1-bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H13Br3O2/c1-15-10-4-7(3-8(13)6-12)9(14)5-11(10)16-2/h4-5,8H,3,6H2,1-2H3 |
Clé InChI |
MLDDYHMCHZRKRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CC(CBr)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
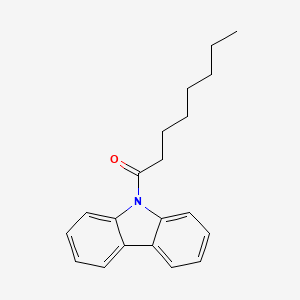
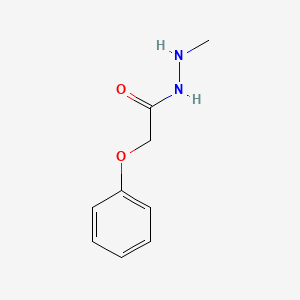



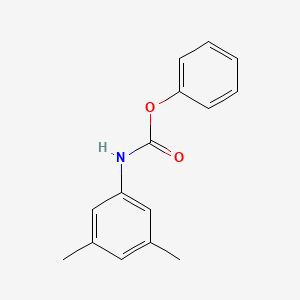

![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)

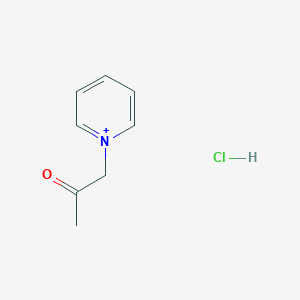
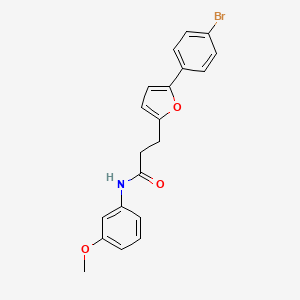
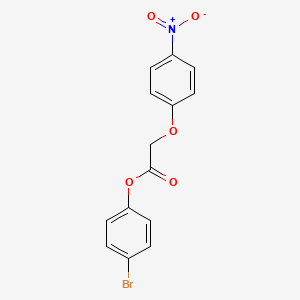
![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
